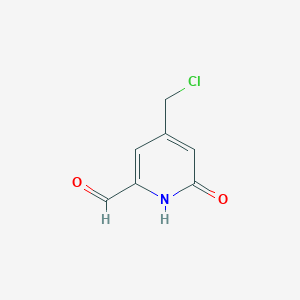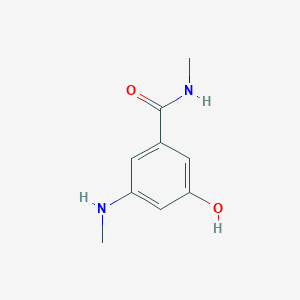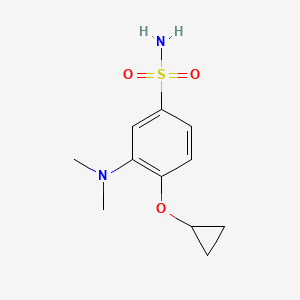
5-Bromo-N-(pyridin-4-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the pyridine rings makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-4-yl)pyridin-2-amine typically involves the bromination of N-(pyridin-4-yl)pyridin-2-amine. One common method is the reaction of N-(pyridin-4-yl)pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine gas or bromine solutions in a suitable solvent can be employed, with careful monitoring of temperature and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Coupling Reactions: The major products are biaryl compounds with extended conjugation.
Oxidation and Reduction Reactions: The major products are the oxidized or reduced forms of the pyridine rings.
Applications De Recherche Scientifique
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(pyridin-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and pyridine rings can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary depending on the specific target and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(pyridin-2-yl)pyridin-4-amine
- 5-Bromo-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom at the 5-position and the pyridin-4-yl group at the nitrogen atom allows for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
1209458-13-8 |
|---|---|
Formule moléculaire |
C10H8BrN3 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
5-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-7H,(H,12,13,14) |
Clé InChI |
NGSKVBIEXBLKPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)












